3-[[(1-Ethyl-3-methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride
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Overview
Description
3-[[(1-Ethyl-3-methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride is a synthetic organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a phenol group attached to a pyrazole moiety through a methylamino linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1-Ethyl-3-methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with methyl iodide to introduce the 1-ethyl-3-methyl substituents.
Attachment of the Methylamino Linker: The pyrazole derivative is then reacted with formaldehyde and methylamine to form the methylamino linker.
Coupling with Phenol: The final step involves the coupling of the methylamino-substituted pyrazole with phenol in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[[(1-Ethyl-3-methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
3-[[(1-Ethyl-3-methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[(1-Ethyl-3-methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the pyrazole moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Aminopyrimidine: Shares a similar structure with a pyrimidine ring instead of a pyrazole.
Sulfur Compounds: Contains sulfur atoms and exhibits different chemical properties.
Uniqueness
3-[[(1-Ethyl-3-methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride is unique due to its specific combination of a phenol group and a pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H20ClN3O |
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Molecular Weight |
281.78 g/mol |
IUPAC Name |
3-[[(1-ethyl-3-methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-3-17-10-13(11(2)16-17)9-15-8-12-5-4-6-14(18)7-12;/h4-7,10,15,18H,3,8-9H2,1-2H3;1H |
InChI Key |
AMSXRHRDNLAOLM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
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